molecular formula C21H20FN3O2 B10997084 2-(6-fluoro-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

2-(6-fluoro-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B10997084
M. Wt: 365.4 g/mol
InChI Key: DVJVURCFEILHQK-UHFFFAOYSA-N
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Description

2-(6-fluoro-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features both fluorine and methoxy functional groups attached to an indole backbone

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

2-(6-fluoro-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups can enhance its binding affinity and specificity, leading to more effective modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H20FN3O2

Molecular Weight

365.4 g/mol

IUPAC Name

2-(6-fluoroindol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C21H20FN3O2/c1-27-17-4-5-19-18(11-17)15(12-24-19)6-8-23-21(26)13-25-9-7-14-2-3-16(22)10-20(14)25/h2-5,7,9-12,24H,6,8,13H2,1H3,(H,23,26)

InChI Key

DVJVURCFEILHQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

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